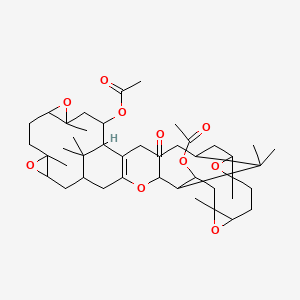
Dihypoestoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihypoestoxide, also known as this compound, is a useful research compound. Its molecular formula is C44H64O10 and its molecular weight is 753 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Antimicrobial Activity
Research has indicated that dihypoestoxide exhibits notable antimicrobial properties. Studies on extracts from Hypoestes species have shown that compounds related to this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, extracts from Hypoestes forskaolii demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans at specific concentrations .
Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. In vitro studies have assessed its efficacy in inhibiting cyclooxygenase-2 enzymes, which are critical in mediating inflammatory responses. The results suggest that compounds derived from Hypoestes may offer therapeutic benefits in managing inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various extracts from Hypoestes species, this compound was isolated and tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL against S. aureus, demonstrating its potential as a natural antimicrobial agent .
| Extract Source | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Hypoestes forskaolii | Staphylococcus aureus | 100 |
| Hypoestes serpens | Candida albicans | 50 |
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of this compound revealed significant inhibition of cyclooxygenase-2 activity. The study utilized various concentrations of the compound and observed a dose-dependent response in reducing inflammation markers in vitro .
| Concentration (µg/mL) | COX-2 Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Propiedades
Número CAS |
90706-58-4 |
|---|---|
Fórmula molecular |
C44H64O10 |
Peso molecular |
753 g/mol |
Nombre IUPAC |
(12'-acetyloxy-5,5',10,10',17',17',21,21-octamethyl-15'-oxospiro[4,9,18-trioxapentacyclo[11.7.1.03,5.08,10.014,19]henicos-14(19)-ene-17,14'-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecane]-12-yl) acetate |
InChI |
InChI=1S/C44H64O10/c1-23(45)48-29-21-42(9)32(51-42)12-14-40(7)34(53-40)19-25-17-28-27(36(29)38(25,3)4)11-16-44(50-28)31(47)18-26-20-35-41(8,54-35)15-13-33-43(10,52-33)22-30(49-24(2)46)37(44)39(26,5)6/h25-26,29-30,32-37H,11-22H2,1-10H3 |
Clave InChI |
VYPXSORYXNHLEH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC5=C(C1C4(C)C)CCC6(O5)C7C(CC8(C(O8)CCC9(C(O9)CC(C7(C)C)CC6=O)C)C)OC(=O)C)C)C |
SMILES canónico |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC5=C(C1C4(C)C)CCC6(O5)C7C(CC8(C(O8)CCC9(C(O9)CC(C7(C)C)CC6=O)C)C)OC(=O)C)C)C |
Sinónimos |
dihypoestoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















